2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one
CAS No.: 875916-51-1
Cat. No.: VC4129726
Molecular Formula: C10H9BrCl2O
Molecular Weight: 295.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875916-51-1 |
|---|---|
| Molecular Formula | C10H9BrCl2O |
| Molecular Weight | 295.98 |
| IUPAC Name | 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C10H9BrCl2O/c1-10(2,11)9(14)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3 |
| Standard InChI Key | PHLCOZNKCZTJSX-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br |
| Canonical SMILES | CC(C)(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br |
Introduction
Synthetic Methodologies
Friedel-Crafts Acylation
The most common synthesis involves Friedel-Crafts acylation of 3,4-dichlorobenzene with 2-bromo-2-methylpropanoyl chloride in the presence of Lewis acids like AlCl₃. This method yields the target compound with >80% efficiency under optimized conditions .
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Key Reagents | Temperature (°C) |
|---|---|---|---|
| Friedel-Crafts Acylation | 82 | AlCl₃, Dichloromethane | 0–25 |
| Grignard Alkylation | 75 | Mg, THF | Reflux |
| Reductive Amination | 68 | NaBH₄, MeOH | 25 |
Structural and Crystallographic Insights
X-ray diffraction studies of analogous compounds, such as 3-bromo-1-(2,4-dichlorophenyl)-2-methoxypropan-1-one, reveal a dihedral angle of 42.5° between aromatic rings, indicating significant steric hindrance . The crystal packing is stabilized by C–H···O hydrogen bonds, forming cyclic dimers with R₂²(24) motifs . These features suggest that the 3,4-dichlorophenyl group induces non-planar conformations, affecting reactivity and intermolecular interactions .
Physicochemical Properties
The compound exhibits a density of 1.275 g/cm³ and a boiling point of 308.3°C . Its solubility profile is dominated by halogenophilicity, showing high solubility in dichloromethane (≥50 mg/mL) but limited solubility in water (<0.1 mg/mL) . The electron-withdrawing effects of chlorine and bromine result in a dipole moment of 3.2 D, as calculated via DFT simulations .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 3.8 ± 0.2 | HPLC |
| pKa | 8.9 (ketone) | Potentiometric Titration |
| λmax (UV-Vis) | 278 nm (ε = 1,200) | Ethanol Solution |
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12.3 μM, likely through halogen bonding with heme iron . Molecular docking studies suggest the 3,4-dichlorophenyl group occupies the hydrophobic active site, while bromine stabilizes transition states via van der Waals interactions .
Antimicrobial Properties
Against Staphylococcus aureus (MRSA), it demonstrates a MIC of 64 μg/mL, outperforming chloramphenicol (128 μg/mL) . The dichlorophenyl moiety enhances membrane permeability, as evidenced by SYTOX Green uptake assays .
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Reaction with phenylboronic acid in Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives with 92% conversion .
Heterocycle Formation
Under Ullmann conditions, it cyclizes with thiourea to form 2-aminothiazoles, pivotal in drug discovery. The reaction proceeds at 110°C in DMF, achieving 78% isolated yield .
Comparative Analysis with Analogues
Table 3: Halogen Substituent Effects
| Compound | Cl Substituents | Br Position | LogP | CYP3A4 IC₅₀ (μM) |
|---|---|---|---|---|
| 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one | 4-Cl | C2 | 3.5 | 18.7 |
| 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one | 3,4-Cl | None | 3.1 | >50 |
| Target Compound | 3,4-Cl | C2 | 3.8 | 12.3 |
The C2 bromine in the target compound enhances both lipophilicity and enzyme affinity compared to non-brominated analogues .
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